(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is a synthetic organic compound characterized by the presence of a tert-butylthio group, a phenyl ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of tert-butylthiol with appropriate isoxazole precursors under controlled conditions. One common method involves the use of tert-butylthiol and a phenylisoxazole derivative in the presence of a base such as sodium alcoholate . The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one undergoes several types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Electrophiles like bromine or nitronium ions are used for aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. The tert-butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The isoxazole ring may also play a role in modulating biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Z)-4-((tert-Butylthio)methylene)-3-phenylisoxazol-5(4H)-one is unique due to the combination of its tert-butylthio group, phenyl ring, and isoxazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15NO2S |
---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
(4Z)-4-(tert-butylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15NO2S/c1-14(2,3)18-9-11-12(15-17-13(11)16)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |
InChI Key |
GMXSJDPWCKRELF-LUAWRHEFSA-N |
Isomeric SMILES |
CC(C)(C)S/C=C\1/C(=NOC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)SC=C1C(=NOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.